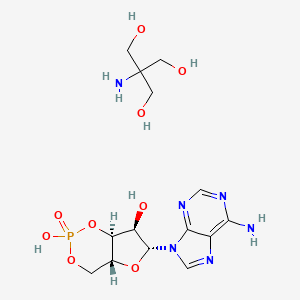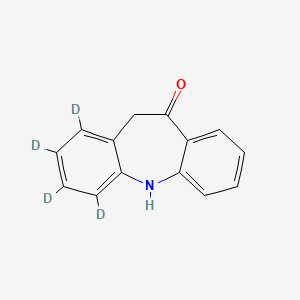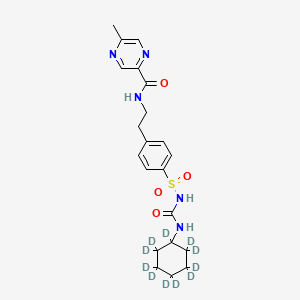
Glipizide-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glipizide-d11 is an oral blood-glucose-lowering drug of the sulfonylurea class . It is used as an internal standard for the quantification of glipizide by GC- or LC-MS . Glipizide-d11 is a hypoglycemic agent that inhibits ATP-sensitive potassium (K ATP) channels in primary mouse pancreatic β cells .
Synthesis Analysis
The synthesis and characterization of new Glipizide metal complexes is of great importance for understanding the drug–metal ion interaction and for their potential pharmacological use .Molecular Structure Analysis
The Chemical Abstracts name of glipizide is 1-cyclohexyl-3- [ [p- [2- (5-methylpyrazine-carboxamido) ethyl]phenyl]sulfonyl]urea. The molecular formula is C 21 H 27 N 5 O 4 S . The molecular structure of Glipizide-d11 is available on ChemSpider .Chemical Reactions Analysis
A deep study of the thermal behavior of glipizide was carried out with the aim of clarifying whether the recognition of its polymorphic forms can really be done on the basis of the endothermic peak that the literature studies attribute to the melting of the compound .Physical And Chemical Properties Analysis
Glipizide, USP is a whitish, odorless powder with a pKa of 5.9. It is insoluble in water and alcohols, but soluble in 0.1 N NaOH; it is freely soluble in dimethylformamide .科学研究应用
Physico-Chemical Studies
Glipizide-d11 has been the subject of in-depth physico-chemical studies . These studies are crucial to understand the behavior of pharmaceutical solids and constitute a solid basis for the control of the reproducibility of the industrial batches . A deep study of the thermal behavior of glipizide, a hypoglycemic drug, was carried out with the aim of clarifying whether the recognition of its polymorphic forms can really be done on the basis of the endothermic peak that the literature studies attribute to the melting of the compound .
Thermal Techniques
Thermal techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been used to study Glipizide-d11 . These techniques have helped in understanding the thermal behavior of Glipizide-d11 .
X-ray Powder Diffraction (XRPD)
XRPD has been used to study Glipizide-d11 . This technique has been instrumental in understanding the crystalline nature of Glipizide-d11 .
FT-IR Spectroscopy
FT-IR spectroscopy has been used to study Glipizide-d11 . This technique has provided valuable insights into the molecular structure of Glipizide-d11 .
Scanning Electron Microscopy (SEM)
SEM has been used to study Glipizide-d11 . This technique has provided detailed images of Glipizide-d11 at the microscopic level .
Drug Delivery Systems
Glipizide-d11 has been used in the development of colloidosomes for controlled/sustained drug release . These colloidosomes have shown potential for delivering the drug in a sustained manner, which is a prime requirement for the treatment of type II diabetes mellitus .
作用机制
Target of Action
Glipizide-d11, a deuterium labeled form of Glipizide , primarily targets the beta cells of the pancreatic islets of Langerhans . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .
Mode of Action
Glipizide-d11 acts by partially blocking potassium channels among beta cells of pancreatic islets of Langerhans . By blocking these channels, the cell depolarizes, which results in the opening of voltage-gated calcium channels . The resulting calcium influx encourages insulin release from beta cells . This means that more insulin is released in response to glucose than would be without glipizide ingestion .
Biochemical Pathways
The primary biochemical pathway affected by Glipizide-d11 is the insulin signaling pathway . By stimulating the release of insulin, Glipizide-d11 enhances the body’s ability to lower blood glucose levels . This is particularly important in the management of type 2 diabetes mellitus, a condition characterized by higher-than-normal levels of blood glucose .
Pharmacokinetics
The pharmacokinetics of Glipizide-d11 are similar to those of Glipizide. It is rapidly absorbed and has a short half-life, reducing the risk for long-lasting hypoglycemia that is often observed with blood glucose-lowering agents . The presence of an impaired renal function may significantly affect the pharmacokinetics of glucose-lowering agents, thus exposing diabetic patients to a higher risk of side effects, mainly hypoglycemic episodes .
Result of Action
The primary result of Glipizide-d11 action is the lowering of blood glucose levels . By stimulating the release of insulin from the pancreas, Glipizide-d11 helps to control blood sugar levels in patients with type 2 diabetes mellitus . This is achieved by increasing the sensitivity of peripheral tissues to insulin, thereby enhancing glucose uptake and utilization .
Action Environment
The action of Glipizide-d11, like other glucose-lowering agents, can be influenced by various environmental factors. These include the patient’s diet, exercise habits, and overall health status . For instance, a diet high in carbohydrates can increase blood glucose levels, potentially reducing the efficacy of Glipizide-d11. Similarly, regular exercise can enhance insulin sensitivity, thereby improving the drug’s effectiveness .
未来方向
Glipizide is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . The dosage of Glipizide can be adjusted based on the patient’s response . Future research may focus on improving the efficacy and safety of Glipizide in treating type 2 diabetes.
属性
IUPAC Name |
5-methyl-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)/i2D2,3D2,4D2,5D2,6D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJXGWJIGJFDTL-KVEFGMAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=C(N=C3)C)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetyl chloride](/img/structure/B562378.png)
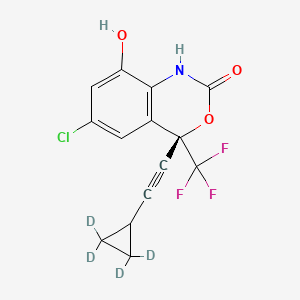
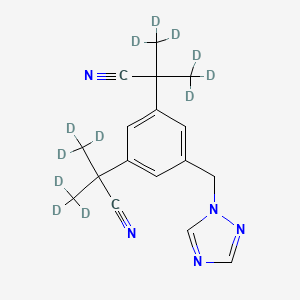
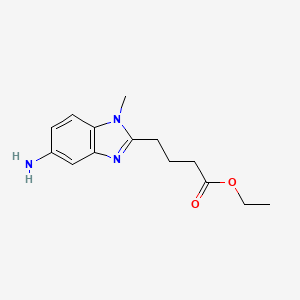
![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)
![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)
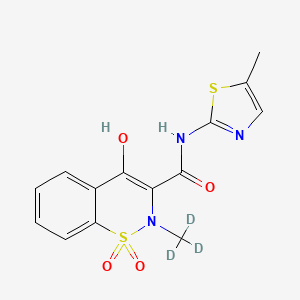


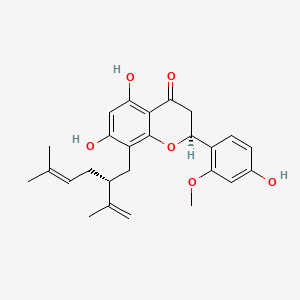
![Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B562393.png)
![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)
